Mechanism of Action: Cofactor-Independent Thiol-Specific Alkylation Distinguishes 6-Ethynyluracil from NADPH-Dependent DPD Inactivation by 5-Ethynyluracil
6-Ethynyluracil (6-EU) functions as a direct, cofactor-independent thiol-specific alkylating agent, reacting covalently with free sulfhydryl-containing biomolecules at neutral pH, while remaining completely unreactive toward amino groups [1]. In the same study, 6-EU was shown to react with glutathione, 2-mercaptoethanol, and L-cysteine (thiols), but did not react with glycine or L-lysine (amines) [1]. By contrast, 5-ethynyluracil (5-EU) does not function as a general thiol alkylator; instead, it requires NADPH cofactor and specific DPD enzyme binding for covalent modification of a single active-site cysteine residue [2]. 5-EU forms an initial reversible enzyme–inhibitor complex with Ki = 1.6 ± 0.2 µM, followed by covalent inactivation with kinact = 20 ± 2 min⁻¹, and its inactivation efficiency (kinact/Ki) is 500-fold greater than that of 5-propynyluracil [2].
| Evidence Dimension | Molecular mechanism of action |
|---|---|
| Target Compound Data | Direct thiol-specific alkylation: reacts with glutathione, 2-mercaptoethanol, L-cysteine at pH 7.0; no reaction with glycine or L-lysine; no cofactor required |
| Comparator Or Baseline | 5-Ethynyluracil (eniluracil): DPD mechanism-based inactivator; requires NADPH cofactor; forms reversible complex with Ki = 1.6 ± 0.2 µM; covalent inactivation rate kinact = 20 ± 2 min⁻¹; 500-fold more efficient than 5-propynyluracil |
| Quantified Difference | Qualitatively distinct mechanisms: direct chemical alkylation of free thiols (6-EU) vs. enzyme-dependent active-site cysteine modification (5-EU); 5-EU kinetic parameters: Ki = 1.6 µM, kinact = 20 min⁻¹ |
| Conditions | 6-EU: aqueous buffer, pH 7.0, 25°C [1]; 5-EU: purified DHPDHase, NADPH, phosphate buffer [2] |
Why This Matters
For applications requiring direct covalent modification of cellular thiols or thiol-containing proteins independent of DPD expression and NADPH availability, 6-EU is the appropriate tool compound; 5-EU cannot substitute because its activity is strictly dependent on DPD enzyme architecture and NADPH cofactor.
- [1] Schroeder AC, Bloch A, Perman JL, Bobek M. Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine. J Med Chem. 1982;25(10):1255-1258. doi:10.1021/jm00352a034 View Source
- [2] Porter DJT, Chestnut WG, Merrill BM, Spector T. Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil. J Biol Chem. 1992;267(8):5236-5242. PMID: 1544906. View Source
